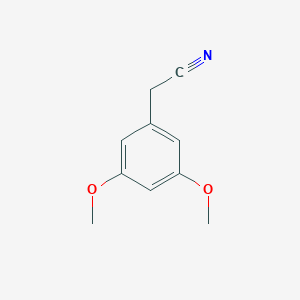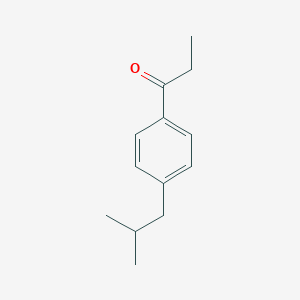
1-(4-异丁基苯基)丙酮
描述
The compound 1-(4-Isobutylphenyl)propan-1-one is closely related to the well-known anti-inflammatory drug ibuprofen, which is chemically known as 2-(4-isobutylphenyl)propionic acid. The studies provided focus on the synthesis and evaluation of derivatives of ibuprofen and related compounds, which suggests the importance of the isobutylphenyl group in medicinal chemistry .
Synthesis Analysis
The synthesis of ibuprofen derivatives has been explored through various methods. One study describes the synthesis of oligomeric derivatives of ibuprofen using the imidazolide method, resulting in compounds with prolonged anti-inflammatory activity . Another paper reports a multicomponent synthesis of a 4H-pyran molecule that includes the 2-(4-isobutylphenyl)propanal as a starting material, using BF3:OEt2 as a catalyst . An alternate synthesis of ibuprofen itself from methyl 3-methyl-3-(4-isobutylphenyl)-glycidate has been documented, which involves a four-step process . Additionally, a regioselective synthesis of ibuprofen via hydrocarboxylation of 1-(4-isobutylphenyl) ethanol has been achieved using a palladium complex catalyst, highlighting a method that provides high selectivity under moderate conditions .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is crucial for understanding their pharmacological properties. The study on the 4H-pyran molecule provides detailed insights into its molecular structure using spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, and HR-Mass spectra. The single-crystal X-ray structural analysis reveals a "flattened-boat" conformation of the pyran ring, which could be significant for its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their efficiency and selectivity. The oligomeric derivatives of ibuprofen were synthesized to enhance the drug's activity and duration of action . The multicomponent reaction for the 4H-pyran molecule synthesis is noted for its good yield, indicating a highly efficient process . The regioselective hydrocarboxylation reaction for ibuprofen synthesis emphasizes the importance of reaction conditions such as carbon monoxide pressure and the nature of the catalyst system for achieving the desired product .
Physical and Chemical Properties Analysis
While the provided papers do not extensively detail the physical and chemical properties of 1-(4-Isobutylphenyl)propan-1-one, they do provide insights into the properties of closely related compounds. For instance, the oligomeric derivatives of ibuprofen were evaluated for their anti-inflammatory activity, which is a key pharmacological property . The computational studies on the 4H-pyran molecule, including vibrational spectrum and HOMO-LUMO analysis, offer a glimpse into the electronic properties that may influence the compound's reactivity and stability .
科学研究应用
合成和生物评价
1-(4-异丁基苯基)丙酮已被用于合成新的混合化合物。例如,将这种化合物与1,2,3,4-四氢喹啉结合的混合物已合成并评估了其抗氧化、抗胰蛋白酶和抑制白蛋白变性活性等各种生物活性。这些性质对于探索新药物的治疗潜力是至关重要的(Manolov, Ivanov, & Bojilov, 2022)。
降解研究
对布洛芬的降解,其中包括1-(4-异丁基苯基)丙酮作为降解产物,在氧化和热条件下进行了研究。这项研究对于了解药品的稳定性和货架寿命具有重要意义(Caviglioli et al., 2002)。
药物解毒中的机械化学
对布洛芬进行机械化学处理导致了形成1-(4-异丁基苯基)丙酮等产物。这项研究为处理过期药物的环保方法提供了见解(Andini et al., 2012)。
聚合物衍生物在药物传递中的应用
对4-异丁基苯基-2-丙酸(布洛芬)的寡聚物衍生物的研究显示出增强的抗炎活性和延长的药物释放,展示了1-(4-异丁基苯基)丙酮衍生物在提高药物功效和传递方面的潜力(Cecchi et al., 1981)。
环境微生物降解
1-(4-异丁基苯基)丙酮在环境研究中也很重要。发现一株Sphingomonas sp.菌株能将布洛芬代谢成这种化合物以及其他产物,突显了环境细菌在药物降解中的作用(Murdoch & Hay, 2005)。
材料科学中的光学非线性
从1-(4-异丁基苯基)丙酮衍生的肼酮的研究表明其在光学材料中具有潜在应用。这项研究对于开发新的光学器件如限幅器和开关的新材料至关重要(Naseema et al., 2012)。
布洛芬的合成
通过各种方法探索了涉及1-(4-异丁基苯基)丙酮作为中间体的布洛芬的合成,有助于高效生产这种广泛使用的药物(Kogure, Nakagawa, & Fukawa, 1975)。
属性
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZIKPBHFMNTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208503 | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)propan-1-one | |
CAS RN |
59771-24-3 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59771-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059771243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Isobutylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-isobutylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

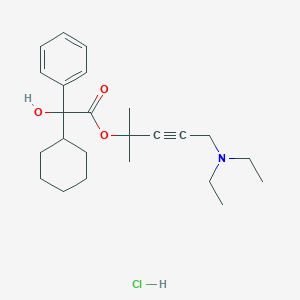
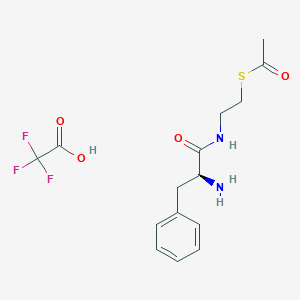
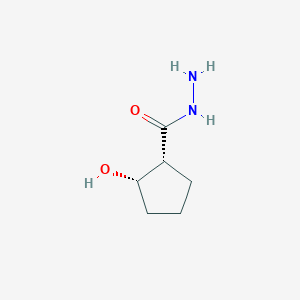
![Benzyl 5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate;hydrochloride](/img/structure/B134998.png)
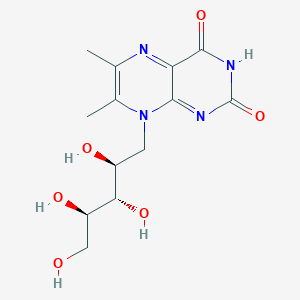
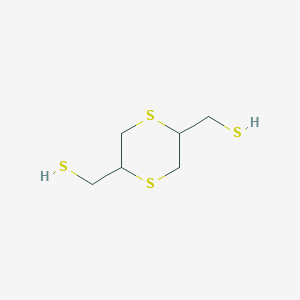
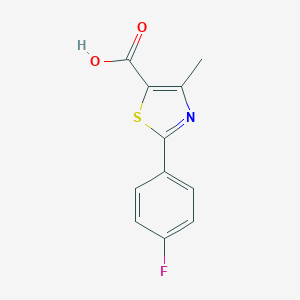
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
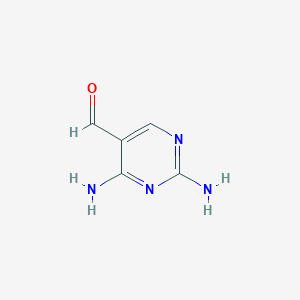
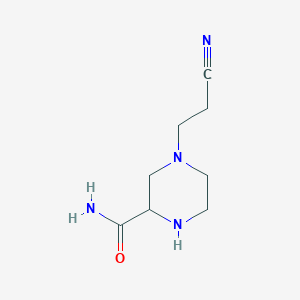
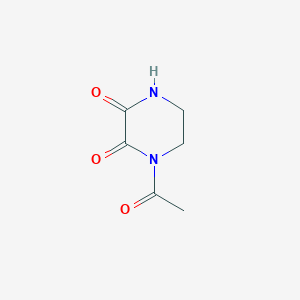
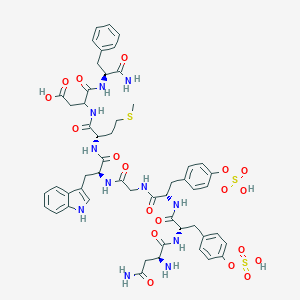
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
